![molecular formula C19H16N2O B3142932 [1,1-联苯]-4-乙酰胺,N-4-吡啶基- CAS No. 51484-42-5](/img/structure/B3142932.png)

[1,1-联苯]-4-乙酰胺,N-4-吡啶基-

描述

“[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-” is also known as 4-Pyridylnicotinamide (4-PNA), a kinked dipodal dipyridine which was originally developed for use in chemotherapy .

Synthesis Analysis

The synthesis of a similar compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been described. The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit .Molecular Structure Analysis

The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .Chemical Reactions Analysis

The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .Physical And Chemical Properties Analysis

The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% .科学研究应用

Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of porous materials with well-defined structures. Researchers have synthesized two-dimensional (2D) COFs featuring crystalline honeycomb-like structures with high surface areas. These frameworks are constructed via condensation reactions at arylmethyl carbon atoms using monomers such as 3,5-dicyano-2,4,6-trimethylpyridine and linear/trigonal aldehydes (e.g., 4,4′′-diformyl-1,1′-biphenyl or 1,3,5-tris(4-formylphenyl)benzene) . These sp2 carbon-jointed-pyridinyl frameworks exhibit excellent optoelectrical properties and have potential applications in photocatalysis and energy conversion.

Organic Semiconducting Materials

The 2D COFs mentioned above can serve as organic semiconducting materials. Their in-plane π-conjugated structures and robustness make them desirable for optoelectrical conversion. Researchers have demonstrated that these COFs can drive two half-reactions of water splitting separately under visible light irradiation, comparable to graphitic carbon nitride (g-C3N4) derivatives .

Pincer-Type Ligands

N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide is a tricationic pro-ligand with interesting crystal structures. It features three triflate anions in the asymmetric unit, connected to the pincer pro-ligand by strong N–H⋯O hydrogen bonds .

作用机制

安全和危害

未来方向

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction . Additionally, the exploration of tridentate pincer ligands derived from the isomeric series of pyridine-2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dicarboxylic acids have been reported to embody such interactions and have been utilized as metal extracting agents, molecular switches, catalysis, and supramolecular assemblies .

属性

IUPAC Name |

2-(4-phenylphenyl)-N-pyridin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-19(21-18-10-12-20-13-11-18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDETZHBLXPUMDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

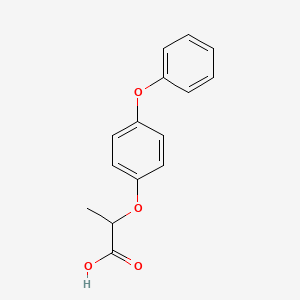

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol](/img/structure/B3142900.png)

![4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B3142926.png)